molecular formula C19H23ClN2O4S2 B2687024 1-(3-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 941900-87-4

1-(3-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No. B2687024
CAS RN: 941900-87-4
M. Wt: 442.97
InChI Key: HTSUSSHQCAUVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23ClN2O4S2 and its molecular weight is 442.97. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Chemical Reactivity

Sulfonamide derivatives, including those with chlorophenyl and tetrahydroquinolinyl groups, are of significant interest due to their diverse chemical properties and applications. Studies on compounds like N-(2,3-Dichlorophenyl)methanesulfonamide have highlighted the importance of the spatial orientation of substituents and how this affects molecular interactions and biological activity. The conformation of N—H bonds in relation to chloro substituents plays a crucial role in the molecule's reactivity and its interaction with biological receptors (Gowda, Foro, & Fuess, 2007).

Chemical Synthesis and Transformation

Research on the chemical synthesis and transformations of sulfonamide derivatives, such as the formation and reaction of N-acyl- and N-methanesulfonyl-1,2,3,4-tetrahydro-7-methoxyisoquinolin-6-ols, has provided valuable insights into the versatility of these compounds in synthesizing complex molecular structures. These studies demonstrate the quantitative production of related compounds through specific reactions, highlighting the potential for creating a wide range of derivatives with varied biological activities (Hoshino, Suzuki, & Ogasawara, 2001).

Biological Activity and Applications

The investigation into the biological activities of sulfonamide derivatives, such as quinolinyl sulfonamides, reveals their potential as inhibitors for enzymes like methionine aminopeptidase (MetAP). These compounds show variable inhibitory potency against different metal forms of the enzyme, which is crucial for understanding their therapeutic potential and designing more effective inhibitors (Huang et al., 2006).

properties

IUPAC Name

1-(3-chlorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S2/c1-2-11-28(25,26)22-10-4-6-16-8-9-18(13-19(16)22)21-27(23,24)14-15-5-3-7-17(20)12-15/h3,5,7-9,12-13,21H,2,4,6,10-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSUSSHQCAUVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

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